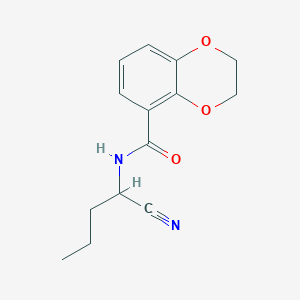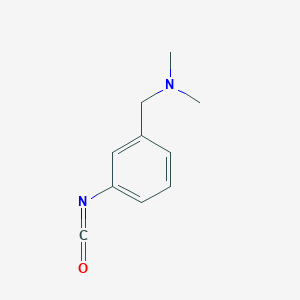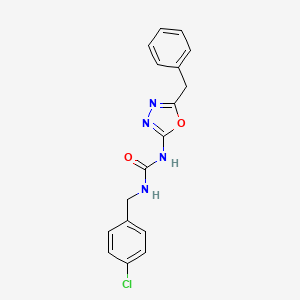
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
准备方法
The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Benzylation: The oxadiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Urea formation: The final step involves the reaction of the benzylated oxadiazole with 4-chlorobenzyl isocyanate to form the desired urea derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions, using reagents such as sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition.
相似化合物的比较
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea can be compared with other similar compounds, such as:
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea: This compound has a phenyl group instead of a benzyl group, which may affect its biological activity and chemical reactivity.
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-methylbenzyl)urea: This compound has a methyl group instead of a chlorine atom, which may influence its pharmacokinetic properties and target specificity.
属性
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-8-6-13(7-9-14)11-19-16(23)20-17-22-21-15(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHCNVGAYJLOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
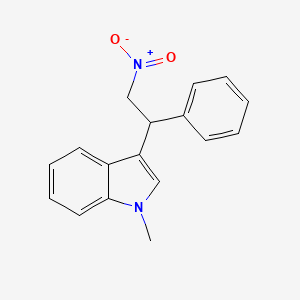
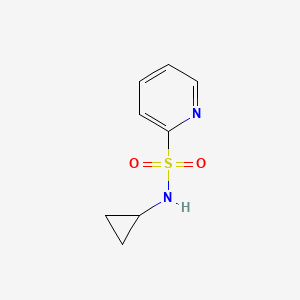
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)
![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)
![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)


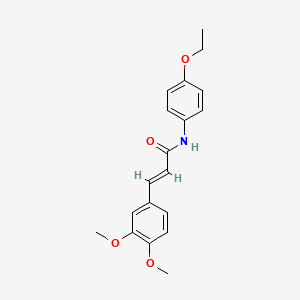

![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
